molecular formula C26H45N13O7 B14202063 L-Histidine, L-seryl-L-prolyl-L-arginyl-L-arginyl- CAS No. 872617-49-7

L-Histidine, L-seryl-L-prolyl-L-arginyl-L-arginyl-

Katalognummer: B14202063
CAS-Nummer: 872617-49-7
Molekulargewicht: 651.7 g/mol
InChI-Schlüssel: FWSKEARSGNHBJR-VMXHOPILSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Histidine, L-seryl-L-prolyl-L-arginyl-L-arginyl- is a peptide compound composed of the amino acids histidine, serine, proline, and arginine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidine, L-seryl-L-prolyl-L-arginyl-L-arginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides or uronium salts.

    Coupling: The activated amino acid is coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like L-Histidine, L-seryl-L-prolyl-L-arginyl-L-arginyl- often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

L-Histidine, L-seryl-L-prolyl-L-arginyl-L-arginyl- can undergo various chemical reactions, including:

    Oxidation: The histidine and arginine residues can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced to thiols.

    Substitution: Amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Alkyl halides or acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of oxo-histidine derivatives.

Wissenschaftliche Forschungsanwendungen

L-Histidine, L-seryl-L-prolyl-L-arginyl-L-arginyl- has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of peptide-based materials and coatings.

Wirkmechanismus

The mechanism of action of L-Histidine, L-seryl-L-prolyl-L-arginyl-L-arginyl- involves its interaction with specific molecular targets. The peptide can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways depend on the biological context and the specific target proteins involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • L-Histidine, L-seryl-L-prolyl-L-arginyl-L-lysyl-
  • L-Histidine, L-seryl-L-prolyl-L-arginyl-L-histidyl-

Uniqueness

L-Histidine, L-seryl-L-prolyl-L-arginyl-L-arginyl- is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and reactivity, making it suitable for specific applications.

Eigenschaften

CAS-Nummer

872617-49-7

Molekularformel

C26H45N13O7

Molekulargewicht

651.7 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C26H45N13O7/c27-15(12-40)23(44)39-9-3-6-19(39)22(43)37-17(5-2-8-34-26(30)31)20(41)36-16(4-1-7-33-25(28)29)21(42)38-18(24(45)46)10-14-11-32-13-35-14/h11,13,15-19,40H,1-10,12,27H2,(H,32,35)(H,36,41)(H,37,43)(H,38,42)(H,45,46)(H4,28,29,33)(H4,30,31,34)/t15-,16-,17-,18-,19-/m0/s1

InChI-Schlüssel

FWSKEARSGNHBJR-VMXHOPILSA-N

Isomerische SMILES

C1C[C@H](N(C1)C(=O)[C@H](CO)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O

Kanonische SMILES

C1CC(N(C1)C(=O)C(CO)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.